molecular formula C24H31N5O2S B2698908 1-(4-methylpiperazin-1-yl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 899951-46-3

1-(4-methylpiperazin-1-yl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one

Cat. No.: B2698908
CAS No.: 899951-46-3
M. Wt: 453.61
InChI Key: WHTLGWKVMVUGNG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hexahydroquinazolinone core substituted with a 4-methylpiperazine group and a sulfanyl-linked 1,2,3,4-tetrahydroquinoline moiety. Its hybrid architecture combines elements of piperazine derivatives (known for modulating pharmacokinetic properties) and tetrahydroquinoline systems (associated with diverse biological activities, including kinase inhibition and receptor antagonism) .

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-26-13-15-27(16-14-26)29-21-11-5-3-9-19(21)23(25-24(29)31)32-17-22(30)28-12-6-8-18-7-2-4-10-20(18)28/h2,4,7,10H,3,5-6,8-9,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLGWKVMVUGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylpiperazin-1-yl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O2SC_{22}H_{30}N_4O_2S, with a molecular weight of approximately 430.57 g/mol. The structure features a piperazine ring and a hexahydroquinazolinone moiety connected through a sulfanyl linkage to a tetrahydroquinoline derivative.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of the hexahydroquinazolinone scaffold can possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have highlighted the activity against breast and lung cancer cell lines.
  • Anti-inflammatory Effects : Compounds resembling this structure have been investigated for their ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus, E. coli ,
AnticancerCytotoxicity in breast and lung cancer cells
Anti-inflammatoryReduction in IL-6 and TNF-alpha levels

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of related compounds on various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity. For example, introducing different substituents on the piperazine ring improved selectivity towards cancer cells while minimizing toxicity to normal cells .

The biological activity of this compound is often attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets involved in signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Analysis

The hexahydroquinazolinone core differentiates this compound from simpler piperazine or quinoline derivatives. For example:

  • 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): Shares a sulfanyl-ethyl linkage and piperazine group but lacks the fused hexahydroquinazolinone system. This simpler structure may reduce metabolic stability compared to the target compound .
  • 4-[4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (): Incorporates a triazolone ring instead of quinazolinone, which may alter hydrogen-bonding interactions with biological targets .

Pharmacological and Physicochemical Properties

Hypothetical Activity Profile

  • Kinases: The tetrahydroquinoline moiety resembles kinase inhibitors like imatinib analogs.
  • GPCRs : The 4-methylpiperazine group is common in serotonin and dopamine receptor modulators .

Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~500 (estimated) 412.9 434.5
LogP (Predicted) 3.2–3.8 2.1 3.5
Solubility (mg/mL) Low (hydrophobic core) Moderate (polar sulfonyl) Low (bulky substituents)

The target compound’s higher molecular weight and hydrophobicity may limit bioavailability compared to ’s analog but enhance membrane permeability relative to ’s triazolone derivative .

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